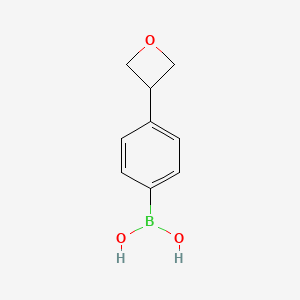

(4-(Oxetan-3-yl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(Oxetan-3-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Sensing in Biological Applications

A novel application of boronic acid derivatives involves the development of sequential "on-off-on" fluorescence probes for detecting iron (Fe³⁺) and fluoride (F⁻) ions with high selectivity and sensitivity. This method, which utilizes a boronic acid derivative functionalized with a specific moiety, demonstrates significant potential for biological imaging and sensing. In living cells, such probes exhibit low cytotoxicity, enabling their use as bioimaging reagents to detect intracellular Fe³⁺ and F⁻, offering a promising tool for biological research and diagnostics (Selvaraj et al., 2019).

Optical Modulation and Sensing

Phenyl boronic acids have been integrated with polyethylene glycol-wrapped single-walled carbon nanotubes to quench near-infrared fluorescence in response to saccharide binding. This showcases the boronic acid's dual role in saccharide recognition and anchoring hydrophilic polymer backbones to hydrophobic surfaces, like carbon nanotubes. Such systems exhibit clear links between molecular structure and photoluminescence quantum yield, indicating potential applications in optical sensing and modulation (Mu et al., 2012).

Phosphorescent and Mechanoluminescent Materials Screening

Aryl boronic acids' cyclic-esterification with dihydric alcohols has been identified as a straightforward approach for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This novel strategy enhances the optical properties of boronic acid derivatives, which can be utilized in the development of long-lived RTP emitters and bright ML dyes. The impact on molecular packing structures and intermolecular interactions indicates potential applications in organic electronics and luminescent materials (Zhang et al., 2018).

Antiviral Therapeutics Development

Phenylboronic-acid-modified nanoparticles have been explored for their biological and biomedical potential, including serving as antiviral inhibitors against Hepatitis C virus (HCV). This "proof-of-concept" study demonstrates the novel use of boronic acid-functionalized nanoparticles (or "borono-lectins") as potential therapeutic strategies for blocking viral entry, showcasing the versatility of boronic acid derivatives in medical applications (Khanal et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In the context of SM cross-coupling reactions, (4-(Oxetan-3-yl)phenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our this compound) transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could influence pathways where carbon-carbon bond formation is crucial . This includes the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Pharmacokinetics

Its LogP values suggest it has balanced hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

As an organoboron reagent in sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can result in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level depending on the specific molecules produced.

Action Environment

It is known that sm cross-coupling reactions, in which this compound participates, are generally environmentally benign and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups .

Properties

IUPAC Name |

[4-(oxetan-3-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,11-12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRTZYOUMVFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2COC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)

![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)

![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)